molecular formula C7H7FO2S B105192 2-Fluorophenyl methyl sulfone CAS No. 654-47-7

2-Fluorophenyl methyl sulfone

Cat. No. B105192
CAS RN: 654-47-7
M. Wt: 174.19 g/mol
InChI Key: DRQGZMZPKOYPKW-UHFFFAOYSA-N
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Description

2-Fluorophenyl methyl sulfone is a chemical compound that is part of a broader class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The specific structure of 2-fluorophenyl methyl sulfone includes a fluorine atom attached to a phenyl ring, which is further connected to a sulfone group. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of sulfone derivatives, including those related to 2-fluorophenyl methyl sulfone, can be achieved through various methods. For instance, the nonsteroidal antiandrogen compound mentioned in paper involves a resolution process that includes the chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation. This indicates the complexity and multi-step nature of synthesizing such compounds. Similarly, the Julia-Kocienski olefination reagents described in paper are prepared through metalation followed by electrophilic fluorination, showcasing another synthetic route that could be relevant to the synthesis of 2-fluorophenyl methyl sulfone derivatives.

Molecular Structure Analysis

The molecular structure of sulfone compounds is crucial for their reactivity and properties. The presence of the fluorine atom, as seen in the compounds studied in papers and , can significantly influence the electronic distribution within the molecule, affecting its reactivity. The (2-pyridyl)sulfonyl group discussed in paper is highlighted for its role in facilitating copper-mediated cross-coupling reactions, which could be an important consideration in the molecular structure analysis of 2-fluorophenyl methyl sulfone.

Chemical Reactions Analysis

Sulfone compounds participate in a variety of chemical reactions. The Michael addition of isocyanomethylide anions to α-fluoroalkenyl sulfones and sulfoxides, as reported in paper , is an example of how these compounds can be used to create complex molecules like pyrroles. The Diels-Alder reaction with (1-fluorovinyl) phenyl sulfoxide further exemplifies the dienophilic nature of certain sulfone derivatives. The stereoselective synthesis of 1-fluoro-alkenes also demonstrates the potential for creating specific geometric isomers of sulfone-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. The stability, lipophilicity, and bioavailability of these compounds can be significantly enhanced by the presence of fluorine atoms, as discussed in paper . The sulfonation reactions described in paper provide insights into the reactivity of phenyl sulfones under different conditions, which is essential for understanding the behavior of 2-fluorophenyl methyl sulfone. The spectroscopic and magnetic resonance studies in paper offer a method for elucidating the structure of polymer derivatives from sulfone compounds, which could be applied to 2-fluorophenyl methyl sulfone for a better understanding of its properties.

Scientific Research Applications

Polymer Synthesis and Functionalization

  • Guanidinium-Functionalized Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, synthesized via an activated fluorophenyl-amine reaction, demonstrate precise control of cation functionality without harmful side reactions (Kim et al., 2011).
  • Sulfonated Poly(arylene ether sulfone)s for Fuel Cells : Comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone, show high proton conductivity and potential as fuel cell membrane materials (Kim et al., 2008).

Environmental and Analytical Chemistry

  • Fluorochemicals in Wastewater Treatment : Studies on fluorochemicals, including derivatives of 2-fluorophenyl methyl sulfone, in municipal wastewater treatment facilities reveal insights into their environmental behavior and treatment efficiency (Schultz et al., 2006).

Material Chemistry

  • Electrophoretic and Biocompatible Polymers : The use of perfluoroalkanesulfoneimides, including derivatives of 2-fluorophenyl methyl sulfone, in the synthesis of electrophoretic poly(2-oxazoline)s, demonstrates their role in developing biocompatible materials (Hayashi & Takasu, 2015).
  • Polymer Electrolyte Membranes for Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and 4-fluorophenyl sulfone show promising properties for high-temperature fuel cell applications (Pefkianakis et al., 2005).

Biotechnology and Drug Development

  • Antibacterial Activities : Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to 2-fluorophenyl methyl sulfone, show significant antibacterial activity against rice bacterial leaf blight (Shi et al., 2015).
  • Selective Inhibition for Medicinal Applications : Studies on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, involving 2-fluorophenyl methyl sulfone derivatives, explore their potential as selective inhibitors with medicinal applications (Barnish et al., 1981).

Photonic and Electronic Materials

  • Photoswitchable Fluorescent Diarylethene Derivatives : The sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene, related to 2-fluorophenyl methyl sulfone, exhibit unique photoswitchable fluorescence properties (Takagi et al., 2012).

Environmental Analysis

  • Identification of Novel Polyfluorinated Substances : Research into novel polyfluorinated ether sulfonates, similar to 2-fluorophenyl methyl sulfone, in municipal sewage sludge in China, provides insights into the environmental impact and transformation of these compounds (Ruan et al., 2015).

Safety And Hazards

2-Fluorophenyl methyl sulfone is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye damage (Category 1, H318), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers One relevant paper titled “Fluorophenyl methyl sulfone as an interface modifier for Ni-rich cathode materials of lithium-ion batteries” discusses the use of 2-Fluorophenyl methyl sulfone as an interface modifier . For a more comprehensive analysis, it would be beneficial to refer to the full text of this paper and other related research articles.

properties

IUPAC Name

1-fluoro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQGZMZPKOYPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984008
Record name 1-Fluoro-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl methyl sulfone

CAS RN

654-47-7
Record name 1-Fluoro-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorophenyl methyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BA Shainyan, YS Danilevich, VK Bel'skii… - Russian journal of …, 2002 - Springer
Electrochemical fluorination of methyl phenyl sulfone occurs exclusively at the aromatic ring to give isomeric methyl mono- and difluorophenyl sulfones and methyl 3,3,6,6-tetrafluoro-1,4…
Number of citations: 3 link.springer.com
M Peyronneau, MT Boisdon, N Roques… - European Journal of …, 2004 - Wiley Online Library
A total synergistic effect between bismuth(III) or antimony(III) chlorides and triflic acid has been observed in the Friedel−Crafts methanesulfonylation of arenes and has resulted in the …
W West, M Blanco… - 2009 - apps.dtic.mil
… Cell level studies of this new receptor incorporated both the conventional solvent, propylene carbonate, and new high anodic stability solvents including 2-fluorophenyl methyl sulfone …
Number of citations: 3 apps.dtic.mil
MJ Boyd, SN Crane, J Robichaud, J Scheigetz… - Bioorganic & medicinal …, 2009 - Elsevier
… Compound 8b was prepared by aromatic nucleophilic substitution of 6 with 2-fluorophenyl methyl sulfone. Acyclic amino ketone 31 was also prepared in order to evaluate the …
Number of citations: 29 www.sciencedirect.com

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